Cas no 4951-48-8 (Cyclohexanol,5-methyl-2-(1-methylethyl)-, 1-propanoate, (1R,2S,5R)-)

Cyclohexanol,5-methyl-2-(1-methylethyl)-, 1-propanoate, (1R,2S,5R)- structure
4951-48-8 structure
Nome del prodotto:Cyclohexanol,5-methyl-2-(1-methylethyl)-, 1-propanoate, (1R,2S,5R)-
Numero CAS:4951-48-8
MF:C13H24O2
MW:212.328464508057
CID:329580
PubChem ID:221455

Cyclohexanol,5-methyl-2-(1-methylethyl)-, 1-propanoate, (1R,2S,5R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclohexanol,5-methyl-2-(1-methylethyl)-, 1-propanoate, (1R,2S,5R)-
    • (-)-menthyl propionate
    • Menthol, propionate, (-)-
    • (-)-Menthol
    • Cyclohexanol, 5-methyl-2-(1-methylethyl)-, propanoate, (1R,2S,5R)-
    • l-Menthol propionate
    • l-menthyl propanoate
    • l-menthyl propionate
    • menthyl propionate
    • Propionic acid (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-yl ester
    • propionic acid-((1R)-menthyl ester)
    • Propionsaeure-((1R)-menthylester)
    • 86014-82-6
    • NSC 6042
    • SCHEMBL10171231
    • PELLUIPPBKHUAB-GRYCIOLGSA-
    • Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-propanoate, (1R,2S,5R)-
    • 4951-48-8
    • (1R,2S,5R)-2-ISOPROPYL-5-METHYLCYCLOHEXYL PROPIONATE
    • [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] propanoate
    • Cyclohexanol, propanoate, [1R-(1.alpha.,2.beta.,5.alpha.)]-
    • PropionsA currencyure-l-menthylester
    • Cyclohexanol, 5-methyl-2-(1-methylethyl)-, propanoate, (1theta-(1alpha,2beta,5alpha))-
    • CHEMBL2236866
    • DTXSID90884119
    • EINECS 289-130-9
    • EINECS 225-596-1
    • NS00045000
    • InChI=1/C13H24O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3/t10-,11+,12-/m1/s1
    • NSC-6042
    • NSC6042
    • Mentyl propionate
    • Cyclohexanol, 5-methyl-2-(1-methylethyl)-, propanoate, (1R-(1alpha,2beta,5alpha))-
    • Inchi: InChI=1S/C13H24O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3/t10-,11+,12-/m1/s1
    • Chiave InChI: PELLUIPPBKHUAB-GRYCIOLGSA-N
    • Sorrisi: CCC(O[C@@H]1C[C@H](C)CC[C@H]1C(C)C)=O

Proprietà calcolate

  • Massa esatta: 230.18828
  • Massa monoisotopica: 212.177630004g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 4
  • Complessità: 211
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • PSA: 57.53
  • LogP: 3.40040
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd